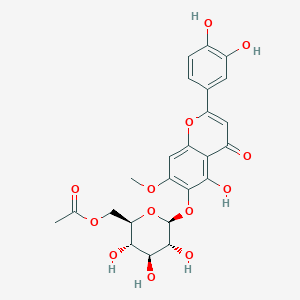
Pedaliin 6''-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pedaliin 6’'-acetate is a natural flavonoid compound isolated from the plant Dracocephalum tanguticum, which is a member of the Labiatae family. This compound has been identified as one of the major constituents of the plant and exhibits significant biological activities, including antioxidative and cytoprotective effects .
Preparation Methods
Pedaliin 6’‘-acetate can be prepared through a combination of high-speed counter-current chromatography (HSCCC) and semi-preparative high-performance liquid chromatography (SP-HPLC). The process involves the enrichment of the compound from the ethyl acetate extract of Dracocephalum tanguticum, followed by separation and purification using HSCCC and preparative HPLC. This method yields high-purity pedaliin 6’'-acetate .
Chemical Reactions Analysis
Pedaliin 6’'-acetate undergoes various chemical reactions, including:
Scientific Research Applications
Pedaliin 6’'-acetate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their biological activities.
Industry: It is used in the development of natural antioxidant products and supplements.
Mechanism of Action
The mechanism of action of pedaliin 6’'-acetate involves its antioxidative properties, which help in scavenging free radicals and chelating metal ions. This reduces oxidative stress and protects cells from damage. In cardiomyocytes, it mitigates the toxicity induced by doxorubicin by reducing oxidative stress and enhancing cell survival .
Comparison with Similar Compounds
Pedaliin 6’‘-acetate is similar to other flavonoids such as chlorogenic acid and rosmarinic acid, which are also isolated from Dracocephalum tanguticum . pedaliin 6’'-acetate is unique due to its specific antioxidative and cytoprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity . Other similar compounds include:
Chlorogenic acid: Known for its antioxidative and anti-inflammatory properties.
Rosmarinic acid: Exhibits antioxidative, anti-inflammatory, and antimicrobial activities.
Properties
Molecular Formula |
C24H24O13 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O13/c1-9(25)34-8-17-19(29)21(31)22(32)24(36-17)37-23-16(33-2)7-15-18(20(23)30)13(28)6-14(35-15)10-3-4-11(26)12(27)5-10/h3-7,17,19,21-22,24,26-27,29-32H,8H2,1-2H3/t17-,19-,21+,22-,24+/m1/s1 |
InChI Key |
FCWFMVZRISJKEB-NZXWXYQFSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
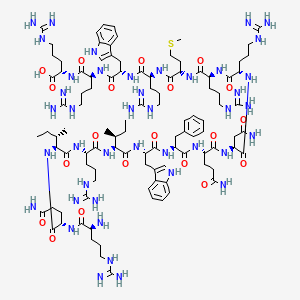
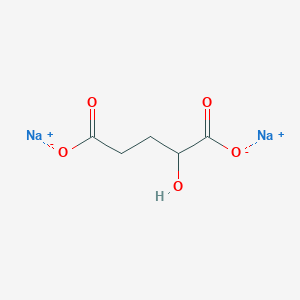
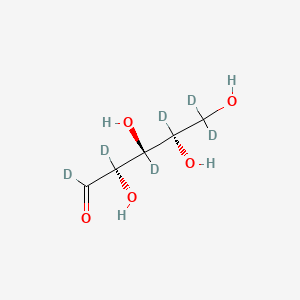
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
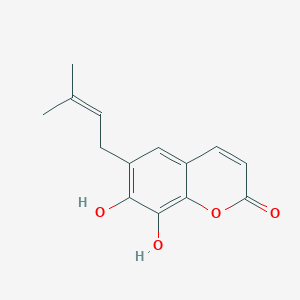
![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)
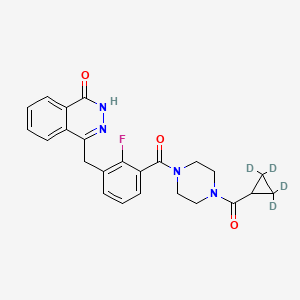
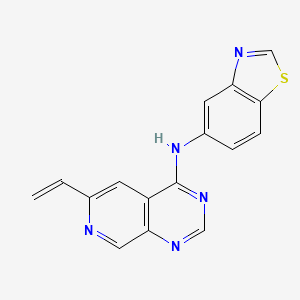
![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)
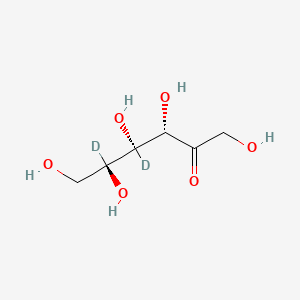
![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
